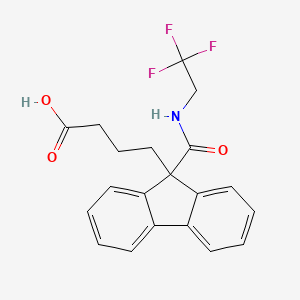

![molecular formula C₈H₁₃ClN₂S B1145196 {[5-Chloro-2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}(methyl)amine CAS No. 1782767-41-2](/img/structure/B1145196.png)

{[5-Chloro-2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}(methyl)amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thiazole derivatives, including compounds similar to "[5-Chloro-2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}(methyl)amine," typically involves the reaction of chloral with substituted anilines, leading to the formation of various intermediates depending on the reaction conditions. A series of substituted 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones can be produced through this method. The synthetic routes are interesting due to the potential formation of several other intermediates when chloral reacts with amines (Issac & Tierney, 1996).

Molecular Structure Analysis

The molecular structure of thiazole derivatives is typically analyzed using high-resolution magnetic resonance spectroscopy and ab initio calculations. These techniques provide insights into the conformation of the observed products, crucial for understanding the chemical behavior and potential applications of these compounds. The molecular structure is characterized by the presence of a thiazole ring, which is known for its stability and reactivity, making it a valuable component in medicinal chemistry and organic synthesis (Issac & Tierney, 1996).

Chemical Reactions and Properties

Thiazole derivatives, including "[5-Chloro-2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}(methyl)amine," undergo a variety of chemical reactions, such as electrophilic substitution and nucleophilic attack, due to the reactive nature of the thiazole ring. These reactions are influenced by the substituents on the thiazole ring and the reaction conditions. The chemical properties of these compounds make them versatile intermediates in the synthesis of more complex molecules with potential biological activities (Sahiba et al., 2020).

Physical Properties Analysis

The physical properties of thiazole derivatives, such as solubility, melting point, and boiling point, depend on the nature of the substituents and the molecular structure. These properties are essential for determining the compound's suitability for various applications, including its use in pharmaceuticals, agrochemicals, and materials science. Understanding the physical properties is crucial for the formulation and delivery of compounds based on thiazole derivatives (Sahiba et al., 2020).

Chemical Properties Analysis

The chemical properties of thiazole derivatives, such as reactivity, stability, and the ability to undergo various chemical transformations, are central to their applications in synthesis and drug design. The thiazole ring's presence contributes to the compound's pharmacological properties, making it a valuable moiety in the development of new therapeutic agents. Detailed analysis of these properties can guide the design and synthesis of novel compounds with enhanced biological activity (Sahiba et al., 2020).

Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis of Isoxazolyl and Thiazolyl Derivatives : A study by Rajanarendar et al. (2004) involved synthesizing a series of isoxazolyl thiazoles and other related compounds, assessing their antimicrobial activity. This research showcases the versatility of thiazole derivatives in synthesizing compounds with potential bioactivity, indicating a broad area of application for similar compounds in developing new antimicrobial agents (Rajanarendar, Karunakar, & Srinivas, 2004).

Creation of Quinazolinone Derivatives : Párkányi and Schmidt (2000) developed new quinazolinone derivatives with potential biological activity by introducing various thiazole substituents. Their work underlines the importance of thiazole derivatives in synthesizing novel compounds with expected biological activities (Párkányi & Schmidt, 2000).

Biological Activity

Nematicidal and Antimicrobial Activities : Research by Reddy et al. (2010) explored the synthesis of certain thiazolanone derivatives, testing their nematicidal and antimicrobial efficacy. This indicates the potential utility of thiazole derivatives in agriculture and medicine for controlling pests and pathogens (Reddy, Rao, Yakub, & Nagaraj, 2010).

Antioxidant and Anti-inflammatory Properties : A study by Sravya et al. (2019) demonstrated the antioxidant and anti-inflammatory activities of certain oxadiazol and thiadiazol amine derivatives. This highlights the potential of thiazole and related derivatives in developing pharmacological agents with anti-inflammatory and antioxidant capabilities (Sravya, Nagarjuna, Padmavathi, Rajitha, Priya, & Padmaja, 2019).

Anticancer Agent Development : Nofal et al. (2014) synthesized new benzimidazole–thiazole derivatives, evaluating their anticancer activities. Their findings contribute to the ongoing search for novel anticancer agents, underscoring the importance of thiazole derivatives in medicinal chemistry (Nofal, Soliman, El-Karim, El-Zahar, Srour, Sethumadhavan, & Maher, 2014).

Orientations Futures

Propriétés

IUPAC Name |

1-(5-chloro-2-propan-2-yl-1,3-thiazol-4-yl)-N-methylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClN2S/c1-5(2)8-11-6(4-10-3)7(9)12-8/h5,10H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGNRJIFPQNMALV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=C(S1)Cl)CNC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{[5-Chloro-2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}(methyl)amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.